Regioisomeric Specificity: 1,3,4-Thiadiazole Core vs. 1,2,4-Thiadiazole Analog
The compound's 1,3,4-thiadiazole core is a recognized pharmacophore in kinase inhibitor design, and its regioisomeric identity is critical for biological activity. Replacing it with a 1,2,4-thiadiazole isomer (e.g., N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide ) fundamentally alters the spatial orientation of the 4-bromophenyl and methoxybenzamide substituents. While direct comparative bioactivity data is unavailable in the public domain, the well-documented impact of thiadiazole regioisomerism on target binding makes this a key differentiator for procurement decisions [1].
| Evidence Dimension | Structural Scaffold |
|---|---|
| Target Compound Data | 1,3,4-thiadiazole core |
| Comparator Or Baseline | 1,2,4-thiadiazole core (e.g., N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide) |
| Quantified Difference | Regioisomeric; No direct bioactivity comparison available |
| Conditions | Structural analysis |
Why This Matters
Procurement of the correct regioisomer is essential to ensure consistency with established SAR data and to avoid unpredictable shifts in biological activity.
- [1] Jain, P. et al. (2020). 1,3,4-Thiadiazole and its derivatives: A review on recent progress in biological activities. Chem. Biol. Drug Des., 95(1), 104-124. View Source
